molecular formula C13H16N2 B039654 1-Benzyl-3-methylpyrrolidine-3-carbonitrile CAS No. 114373-05-6

1-Benzyl-3-methylpyrrolidine-3-carbonitrile

Cat. No. B039654
CAS RN: 114373-05-6
M. Wt: 200.28 g/mol
InChI Key: XJOKIRNPOIKWNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-Benzyl-3-methylpyrrolidine-3-carbonitrile often involves multistep chemical reactions that incorporate functionalities essential for further transformation. For instance, Al-Azmi & Mahmoud (2020) described the synthesis of novel derivatives via a coupling reaction, demonstrating the utility of carbonitrile groups in facilitating diverse chemical transformations (Al-Azmi & Mahmoud, 2020). Another relevant synthesis approach involves the stereospecific and regioselective chlorination of in situ generated aziridinium ion, followed by a nitrile anion cyclization, highlighting efficient methods to construct the pyrrolidine ring system found in related compounds (Ohigashi et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Benzyl-3-methylpyrrolidine-3-carbonitrile can be elucidated through spectroscopic techniques and X-ray crystallography. For example, the structure of a polysubstituted benzene derivative was confirmed by detecting the CN functional group in both IR and 13C NMR spectra, showcasing the importance of these techniques in determining the structure of complex organic molecules (Zhang, 2013).

Chemical Reactions and Properties

1-Benzyl-3-methylpyrrolidine-3-carbonitrile and its derivatives undergo various chemical reactions, reflecting their reactivity and potential applications. Pinheiro et al. (2011) explored the microbial decyanation of a closely related compound, shedding light on the regioselective hydrolysis potential of the carbonitrile group, which is challenging to achieve through chemical means (Pinheiro et al., 2011).

Mechanism of Action

While the specific mechanism of action for 1-Benzyl-3-methylpyrrolidine-3-carbonitrile is not available, pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Future Directions

Pyrrolidine derivatives, such as 1-Benzyl-3-methylpyrrolidine-3-carbonitrile, have shown promising biological effects, suggesting they could be a valuable source of pharmacologically active lead compounds . The pyrrolidine ring’s stereogenicity is one of its most significant features, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-benzyl-3-methylpyrrolidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-13(10-14)7-8-15(11-13)9-12-5-3-2-4-6-12/h2-6H,7-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOKIRNPOIKWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)CC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408189
Record name 1-benzyl-3-methylpyrrolidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-methylpyrrolidine-3-carbonitrile

CAS RN

114373-05-6
Record name 1-benzyl-3-methylpyrrolidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 11.6 g (0.05 mole) of N-benzyl-N-(cyanomethyl)-N-[(trimethylsilyl)methyl]amine [J. Org. Chem., 50, 4006 (1985)], 3.5 g (0.052 mole) of methacrylonitrile, 7.0 g (0.55 mole) of silver fluoride, and 150 ml of acetonitrile was stirred overnight at room temperature in the dark. The mixture was then diluted with chloroform (150 ml) and filtered through Celite. Concentration of the filtrate gave an oil which was subjected to silica gel chromatography using an 80:20 chloroform:ethyl acetate mixture as the eluent. The major fraction contained 2.5 g of the titled compound.
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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